![molecular formula C14H8BrClF2N2O4 B1446539 Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate CAS No. 1582770-01-1](/img/structure/B1446539.png)
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate
Overview
Description
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate, also known as BCFN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCFN belongs to the family of benzoate esters and is synthesized through a multi-step process involving several chemical reactions.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Derivatives of thiazole, which share a similar structural motif, have shown effectiveness against a range of bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The presence of the nitro group and the halogenated aromatic ring in the compound suggests it could be effective in disrupting bacterial cell walls or interfering with essential bacterial enzymes.
Anticancer Properties
The structure of this compound indicates potential for use in cancer research, particularly due to the presence of the bromo- and nitro- substituents which are often seen in cytotoxic agents. Thiazole derivatives have been noted for their antitumor and cytotoxic activities , suggesting that Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate could be a candidate for developing new anticancer drugs.
Neuroprotective Effects
Compounds with similar structures have been associated with neuroprotective effects. The amino group attached to the aromatic ring could be involved in interactions with biological targets related to neurodegenerative diseases. Thiazole derivatives, for instance, have shown promise in the treatment of conditions like Alzheimer’s disease due to their role in neurotransmitter regulation .
Anti-inflammatory Activity
The chemical structure of this compound, particularly the presence of a difluoro-benzoate group, suggests potential anti-inflammatory properties. Thiazole derivatives have been recognized for their anti-inflammatory activity, which could be due to the inhibition of certain inflammatory pathways or enzymes .
Antiviral Applications
Given the structural complexity and the presence of multiple reactive groups, this compound could be explored for antiviral applications. Indole derivatives, which are structurally related, have shown a broad spectrum of antiviral activities, including against influenza A and Coxsackie B4 virus . This suggests that Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate might also possess similar properties.
Synthesis of Heterocyclic Compounds
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate could serve as a precursor for the synthesis of various heterocyclic compounds. Morpholine derivatives, for example, are used as key scaffolds in medicinal chemistry and can be synthesized from similar compounds .
properties
IUPAC Name |
methyl 2-(4-bromo-2-chloroanilino)-3,4-difluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF2N2O4/c1-24-14(21)7-5-10(20(22)23)11(17)12(18)13(7)19-9-3-2-6(15)4-8(9)16/h2-5,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODSKGOLLVEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=C(C=C(C=C2)Br)Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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